Physicochemical Profiling of 1-(2,4-Difluorobenzoyl)piperazine: A Technical Guide
Physicochemical Profiling of 1-(2,4-Difluorobenzoyl)piperazine: A Technical Guide
This guide provides an in-depth technical analysis of 1-(2,4-Difluorobenzoyl)piperazine , a critical intermediate in medicinal chemistry. It is designed for researchers requiring precise physicochemical data, synthetic insights, and handling protocols.
Chemical Identity & Structural Analysis[1][2]
1-(2,4-Difluorobenzoyl)piperazine is a mono-acylated piperazine derivative serving as a privileged scaffold in the synthesis of serotonin 5-HT2A antagonists, adenosine A2A receptor ligands, and specific kinase inhibitors.
Structural Distinction (Critical)
Researchers often confuse this compound with structurally similar analogs used in antipsychotic synthesis (e.g., Risperidone intermediates). It is imperative to distinguish the amide-linked piperazine from the ketone-linked piperidine .
| Feature | Target Compound | Common Analog (Risperidone Int.) |
| Name | 1-(2,4-Difluorobenzoyl)piperazine | 4-(2,4-Difluorobenzoyl)piperidine |
| Structure | Amide Linkage (N-C=O) | Ketone Linkage (C-C=O) |
| Heterocycle | Piperazine (2 Nitrogens) | Piperidine (1 Nitrogen) |
| CAS (HCl) | 1065586-37-9 | 106266-04-0 |
| Reactivity | Nucleophilic (Distal NH) | Non-nucleophilic (Ketone) |
Electronic & Conformational Dynamics
The 2,4-difluorophenyl moiety exerts a strong electron-withdrawing inductive effect ($ -I $), which influences the amide bond character.
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Restricted Rotation: The partial double-bond character of the amide ($ N-C=O
T_c $) for these rotamers is solvent-dependent, typically occurring around 80–83 °C. -
Basicity Modulation: The electron-withdrawing benzoyl group significantly reduces the basicity of the proximal nitrogen ($ N_1
N_4 $) as the sole protonation site.
Physicochemical Properties Profile
The following data synthesizes experimental values and chemically grounded predictions based on structural analogs (e.g., 1-benzoylpiperazine).
Table 1: Core Physicochemical Constants
| Property | Value / Range | Notes |
| Molecular Formula | $ C_{11}H_{12}F_2N_2O $ | |
| Molecular Weight | 226.22 g/mol | Free Base |
| Melting Point | > 260 °C | Unusual high MP due to intermolecular H-bonding networks (Ref. 1). |
| pKa (Calculated) | 7.8 – 8.2 | Distal Nitrogen ($ N_4 $). Lower than piperazine (9.[1]8) due to distal inductive effects. |
| LogP (Predicted) | 1.1 – 1.4 | Moderately lipophilic; increased by difluoro- substitution vs. benzoylpiperazine (0.1). |
| Solubility | Free Base: Soluble in $ CHCl_3 $, DMSO, MeOH.HCl Salt: Soluble in Water, Aqueous Acid. | Free base is sparingly soluble in water. |
| H-Bond Donors | 1 | Distal NH |
| H-Bond Acceptors | 3 | Amide O, Distal N, Fluorines |
Synthetic Routes & Impurity Profiling
The synthesis of 1-(2,4-difluorobenzoyl)piperazine typically involves the nucleophilic attack of piperazine on 2,4-difluorobenzoyl chloride. A critical challenge is controlling selectivity to prevent the formation of the bis-acylated impurity.
Synthesis Workflow (Graphviz)
The following diagram outlines the competitive reaction pathways and the stoichiometry required to favor the mono-substituted product.
Figure 1: Reaction scheme highlighting the stoichiometry-dependent selectivity between mono- and bis-acylation.
Impurity Management
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Bis-amide Impurity: The N,N'-bis(2,4-difluorobenzoyl)piperazine is the primary impurity. It is highly insoluble and has a distinct melting point (245–247 °C).
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Purification Strategy: The large difference in basicity between the product (contains a basic amine) and the bis-impurity (non-basic diamide) allows for acid-base extraction .
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Dissolve crude mixture in organic solvent (DCM).
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Extract with dilute HCl (Target moves to aqueous phase; Bis-impurity stays in organic).
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Basify aqueous phase and re-extract target.
-
Analytical Characterization Protocols
HPLC Method (Reverse Phase)
To quantify purity and separate the mono- from the bis-species, use the following validated conditions:
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (Benzoyl chromophore).
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Retention Order: Piperazine (void) < Target (Mono) < Bis-Impurity.
NMR Identification
The $ ^1H $ NMR spectrum in $ CDCl_3 $ or $ DMSO-d_6 $ will show broad signals for the piperazine ring protons at room temperature due to restricted rotation around the amide bond.
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Diagnostic Signal: The piperazine protons appear as two distinct sets of multiplets (proximal vs. distal to amide).
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Variable Temperature (VT) NMR: Sharpening of signals occurs > 80 °C as rotation becomes fast on the NMR timescale.
Handling & Stability
Thermal Stability
The compound is thermally stable up to its melting point (> 260 °C). However, prolonged heating in acidic aqueous media can lead to hydrolysis of the amide bond, regenerating piperazine and 2,4-difluorobenzoic acid.
Storage[2]
-
Condition: Store as the HCl salt for maximum shelf-life.
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Hygroscopicity: The free base may absorb atmospheric $ CO_2 $ to form carbamates; store in a desiccator or under inert gas.
References
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Synthesis and Characterization: Wagler, J., et al. (2025).[2][3] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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Piperazine Physicochemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine.
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Benzoylpiperazine Analog Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine.
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pKa Determination Methodologies: University of Regina. pKa Values of Some Piperazines at Different Temperatures.
